molecular formula C7H5N3O2 B1427354 Pyrazolo[1,5-B]pyridazine-2-carboxylic acid CAS No. 53902-75-3

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

Cat. No. B1427354
CAS RN: 53902-75-3
M. Wt: 163.13 g/mol
InChI Key: MBNHKOIUMZSIDB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinolinones, which are related to pyrazolo[1,5-B]pyridazine-2-carboxylic acid, has been achieved using a green synthesis method . This method involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction is catalyzed by pyridine-2-carboxylic acid (P2CA), a bioproduct . The reaction proceeds through a carbocation intermediate .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-B]pyridazine-2-carboxylic acid is represented by the formula C7H5N3O2 .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]quinolinones, which are related to pyrazolo[1,5-B]pyridazine-2-carboxylic acid, involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction is catalyzed by pyridine-2-carboxylic acid (P2CA), a bioproduct . The reaction proceeds through a carbocation intermediate .


Physical And Chemical Properties Analysis

The molecular weight of Pyrazolo[1,5-B]pyridazine-2-carboxylic acid is 163.13 . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

1. Anticancer Evaluation and In Silico Studies

  • Summary of Application: Nanoparticles of a Pyrazolo-Pyridazine derivative were prepared using the nanoformulation method. These nanoparticles exhibited promising cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines .
  • Methods of Application: The study used the nanoformulation method to prepare nanoparticles of the previously prepared 4,5-diphenyl-1 H -pyrazolo [3,4- c ]pyridazin-3-amine .
  • Results or Outcomes: The nanoparticles showed improved inhibitory assessment against EGFR and CDK-2/cyclin A2 compared to the parent compound and the references. Their influence on cancer biomarkers revealed upregulation of Bax, p53, and caspase-3 levels and downregulation of Bcl-2 levels .

2. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

  • Summary of Application: Pyrazines and pyridazines fused to 1,2,3-triazoles have been synthesized through various routes and have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
  • Methods of Application: Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • Results or Outcomes: Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity, have been incorporated into polymers for use in solar cells, and have demonstrated BACE-1 inhibition .

properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-5-2-1-3-8-10(5)9-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHKOIUMZSIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-B]pyridazine-2-carboxylic acid

CAS RN

53902-75-3
Record name pyrazolo[1,5-b]pyridazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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